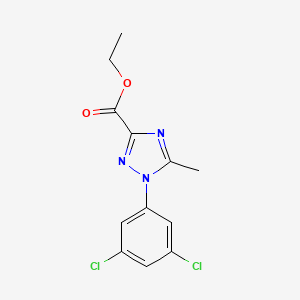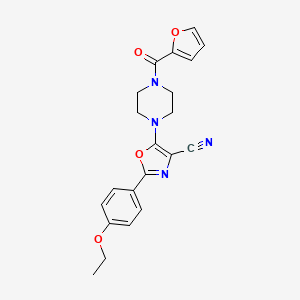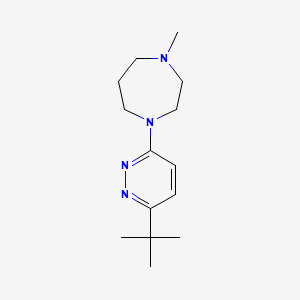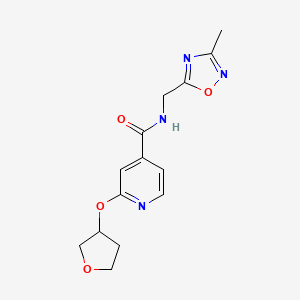
ethyl 1-(3,5-dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound ethyl 1-(3,5-dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylate is a chemical entity that appears to be related to various heterocyclic compounds synthesized for different purposes, such as pharmaceuticals or agrochemicals. Although the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds and their synthesis, structure, and properties, which can be extrapolated to understand the compound .
Synthesis Analysis
The synthesis of related compounds, such as ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates, involves cyclocondensation reactions under ultrasound irradiation, which offers high regioselectivity and yields ranging from 71-92% . This method significantly reduces reaction times, with compounds obtained after irradiation for 10-12 minutes. The synthesis of this compound could potentially follow a similar pathway, utilizing ultrasound irradiation to enhance reaction efficiency.
Molecular Structure Analysis
The molecular structure of related compounds is supported by crystallographic data . The structure of this compound would likely exhibit characteristics typical of 1,2,4-triazoles, such as a planar ring system and potential for hydrogen bonding due to the presence of nitrogen atoms in the triazole ring.
Chemical Reactions Analysis
The related compounds synthesized in the studies undergo various chemical reactions. For instance, ethyl 3-amino-5-phenylpyrazole-4-carboxylate was diazotized and coupled with different reagents to afford pyrazolo[5,1-c]triazines and pyrazolo[5,1-c]-1,2,4-triazoles . These reactions indicate the reactivity of the amino group and the potential for further functionalization of the core structure, which could also be applicable to the compound .
Physical and Chemical Properties Analysis
The photophysical properties of related compounds, such as ethyl 2-arylthiazole-5-carboxylates, have been studied, revealing absorptions mainly due to π→π* transitions and fluorescence possibly due to dual emission from different excited states . These properties suggest that this compound may also exhibit interesting photophysical behavior, which could be explored for applications in materials science or as a sensitizer in photochemical reactions.
科学的研究の応用
Corrosion Inhibition in Aluminum Alloys
One significant application of ethyl 1-(3,5-dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylate, closely related to its analog ethyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate, is in corrosion inhibition. Research by Raviprabha and Bhat (2021) has demonstrated its effectiveness in protecting AA6061 Aluminum alloy in acidic environments. The study highlights that the inhibitor's efficiency increases with concentration and temperature, suggesting its potential in industrial applications where corrosion resistance is critical.
Synthesis Methods
Another area of research focuses on the synthesis of 1-aryl-1,2,4-triazole derivatives. Matiychuk et al. (2011) described a one-step recyclization method to synthesize ethyl 1-aryl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylates. This process is noted for being economical and environmentally friendly, indicating its potential for large-scale production and various industrial applications (Matiychuk, Potopnyk, Luboradzki, & Obushak, 2011).
作用機序
Target of Action
Compounds with similar structures have been reported to disrupt mycobacterial energetics . This suggests that ethyl 1-(3,5-dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylate may also target similar biochemical processes.
Mode of Action
Based on the structure-activity relationships of similar compounds, it can be inferred that this compound may interact with its targets to disrupt their normal functioning, leading to changes in cellular energetics .
Biochemical Pathways
Similar compounds have been found to affect the energetics of mycobacterium tuberculosis , suggesting that this compound may also interfere with energy production or utilization pathways in targeted organisms.
Pharmacokinetics
Similar compounds have been studied for their pharmacokinetic properties . These studies suggest that such compounds can be absorbed and distributed in the body, metabolized, and then excreted. These properties can significantly impact the bioavailability of the compound, determining its effectiveness and potential side effects.
Result of Action
Based on the effects of similar compounds, it can be inferred that this compound may disrupt normal cellular processes, leading to changes in cell function or viability .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and activity . Furthermore, the compound’s effectiveness can be influenced by the characteristics of the target organism’s environment, including nutrient availability and the presence of other organisms.
特性
IUPAC Name |
ethyl 1-(3,5-dichlorophenyl)-5-methyl-1,2,4-triazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2N3O2/c1-3-19-12(18)11-15-7(2)17(16-11)10-5-8(13)4-9(14)6-10/h4-6H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBISTGRFWMIONT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=N1)C)C2=CC(=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B2531351.png)


![N-(5-chloro-2-methoxyphenyl)-5-methyl-3-(4-methylphenyl)-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2531356.png)
![6-chloro-N-(1-methylbutyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B2531358.png)
![5-ethyl-3-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}-5,5a,6,7,8,9-hexahydro-11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B2531360.png)
![2-ethoxy-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2531361.png)

![N-(5-chloro-2-methylphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B2531364.png)

![2-{1-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-hydroxypiperidin-4-yl}-2,2-difluoroacetic acid](/img/structure/B2531366.png)


